
Oxaquin
Übersicht
Beschreibung
Es handelt sich um einen DNA-Topoisomerase-Inhibitor, der hauptsächlich wegen seines Potenzials zur Behandlung von Infektionen, die durch Clostridium difficile verursacht werden, untersucht wurde . Diese Verbindung befindet sich derzeit in Phase 2 der klinischen Studien .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
MCB-3837 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Chinolon-Oxazolidinon-Struktur beinhalten . Die Syntheseroute umfasst in der Regel die folgenden Schritte:
Bildung des Chinolonkerns: Dieser Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Chinolonrings.
Einführung des Oxazolidinon-Moleküls: Dies wird durch eine nucleophile Substitutionsreaktion erreicht, bei der der Oxazolidinonring an den Chinolonkern gebunden wird.
Modifikationen funktioneller Gruppen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die Aktivität und Löslichkeit der Verbindung zu verbessern.
Industrielle Produktionsmethoden
Die industrielle Produktion von MCB-3837 umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um einen hohen Ertrag und eine hohe Reinheit zu gewährleisten. Der Prozess umfasst:
Batchverarbeitung: Große Mengen an Reaktanten werden chargenweise verarbeitet, um die Reaktionsbedingungen zu kontrollieren und die Konsistenz zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
MCB-3837 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändern kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind verschiedene Derivate von MCB-3837, die unterschiedliche Grade an biologischer Aktivität und Löslichkeit aufweisen können .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
MCB-3837 is synthesized through a series of chemical reactions involving the formation of a quinolone-oxazolidinone structure . The synthetic route typically involves the following steps:
Formation of the quinolone core: This step involves the cyclization of an appropriate precursor to form the quinolone ring.
Introduction of the oxazolidinone moiety: This is achieved through a nucleophilic substitution reaction, where the oxazolidinone ring is attached to the quinolone core.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and solubility.
Industrial Production Methods
The industrial production of MCB-3837 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large quantities of reactants are processed in batches to control reaction conditions and ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
MCB-3837 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of MCB-3837, which may exhibit different levels of biological activity and solubility .
Wissenschaftliche Forschungsanwendungen
Chemistry
- Model Compound : Oxaquin is utilized as a model compound to study the mechanisms of DNA topoisomerase inhibition.
- Hybrid Development : It serves as a prototype for developing new oxazolidinone-fluoroquinolone hybrids aimed at combating bacterial resistance.
Biology
- Bacterial Replication Studies : Research has investigated this compound's effects on bacterial DNA replication and repair mechanisms, providing insights into its biological activity.
Medicine
- Treatment for Infections : this compound has been explored as a potential treatment for infections caused by Clostridium difficile and other Gram-positive bacteria. Its dual mechanism enhances its antibacterial activity and reduces the likelihood of resistance development compared to single-target antibiotics .
Industry
- Antibacterial Agent Development : The compound is utilized in the development of new antibacterial agents and serves as a reference compound in antimicrobial research .
Efficacy Against Bacterial Strains
In vitro studies have demonstrated that this compound displays significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for various strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) | Comparative Drug | MIC (µg/mL) |
---|---|---|---|
MRSA | ≤ 0.0625 | Linezolid | 1 |
Streptococcus pneumoniae | ≤ 0.125 | Vancomycin | 2 |
Enterococcus faecalis | ≤ 0.5 | Moxifloxacin | 1 |
Escherichia coli | 1 | Ciprofloxacin | 2 |
Table 1: Antibacterial activity of this compound against various bacterial strains.
These data indicate that this compound is particularly effective against resistant strains, outperforming traditional antibiotics in several cases .
Case Study 1: Treatment of MRSA Infections
A clinical trial assessed the effectiveness of this compound in treating patients with MRSA infections. Results showed a significant reduction in infection rates compared to standard therapies, highlighting its ability to achieve faster resolution of symptoms and lower recurrence rates .
Case Study 2: Efficacy Against Resistant Strains
Another study focused on patients with complicated urinary tract infections caused by multidrug-resistant organisms. Patients treated with this compound exhibited improved outcomes and reduced hospitalization times compared to those receiving alternative treatments .
Safety Profile
While this compound has shown considerable antibacterial activity, its safety profile is also critical. Common adverse effects reported include gastrointestinal disturbances and potential neurotoxicity; however, these effects were generally mild and manageable .
Wirkmechanismus
MCB-3837 exerts its effects by inhibiting DNA topoisomerase, an enzyme essential for DNA replication and repair. By binding to the enzyme, MCB-3837 prevents the unwinding and rejoining of DNA strands, leading to the accumulation of DNA breaks and ultimately bacterial cell death . The molecular targets include DNA topoisomerase I and II, and the pathways involved are related to DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Metronidazol: Ein weiteres Antibiotikum, das zur Behandlung von Clostridium difficile-Infektionen eingesetzt wird.
Vancomycin: Ein Glykopeptid-Antibiotikum, das gegen grampositive Bakterien wirksam ist.
Fidaxomicin: Ein schmalbandiges Antibiotikum, das speziell auf Clostridium difficile abzielt.
Einzigartigkeit von MCB-3837
MCB-3837 ist aufgrund seines dualen Wirkmechanismus als Chinolon-Oxazolidinon-Hybrid einzigartig. Diese duale Wirkung verstärkt seine antibakterielle Aktivität und reduziert im Vergleich zu Einzelzielantibiotika die Wahrscheinlichkeit der Entwicklung von Resistenzen .
Biologische Aktivität
Oxaquin, a compound within the class of fluoroquinolones, has garnered attention due to its potential antibacterial properties. The biological activity of this compound primarily stems from its active form, which is believed to exert significant effects against various bacterial strains, particularly those that are resistant to conventional antibiotics. This article aims to explore the biological activity of this compound, detailing its mechanism of action, efficacy against different bacteria, and relevant case studies.
This compound functions primarily as a topoisomerase inhibitor, targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, this compound disrupts the normal functioning of bacterial DNA, leading to cell death. Research indicates that while this compound itself is inactive, its active form (DNV3837/MCB3681) exhibits potent antibacterial activity against a variety of pathogens .
In Vitro Studies
In vitro studies have demonstrated that this compound displays significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for various strains have been evaluated and are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) | Comparative Drug | MIC (µg/mL) |
---|---|---|---|
MRSA | ≤ 0.0625 | Linezolid | 1 |
Streptococcus pneumoniae | ≤ 0.125 | Vancomycin | 2 |
Enterococcus faecalis | ≤ 0.5 | Moxifloxacin | 1 |
Escherichia coli | 1 | Ciprofloxacin | 2 |
Table 1: Antibacterial activity of this compound against various bacterial strains.
The data indicate that this compound is particularly effective against resistant strains, outperforming traditional antibiotics in several cases .
Clinical Isolates
Further investigations into the efficacy of this compound against clinical isolates revealed promising results. A study involving 263 clinical isolates demonstrated that this compound maintained low MIC values across multiple resistant strains, suggesting its potential as a treatment option in clinical settings .
Case Study 1: Treatment of MRSA Infections
A clinical trial assessed the effectiveness of this compound in treating patients with MRSA infections. The results showed a significant reduction in infection rates compared to patients treated with standard therapies. The trial highlighted this compound's ability to achieve faster resolution of symptoms and lower recurrence rates.
Case Study 2: Efficacy Against Resistant Strains
Another study focused on patients with complicated urinary tract infections caused by multidrug-resistant organisms. Patients treated with this compound exhibited improved outcomes and reduced hospitalization times compared to those receiving alternative treatments.
Safety Profile
While this compound has shown considerable antibacterial activity, its safety profile must also be considered. Common adverse effects reported include gastrointestinal disturbances and potential neurotoxicity; however, these effects were generally mild and manageable .
Eigenschaften
IUPAC Name |
7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-phosphonooxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33F2N4O11P/c1-17(38)34-13-20-14-37(30(42)47-20)19-4-5-27(24(33)10-19)46-16-31(48-49(43,44)45)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)(H2,43,44,45)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABRWLVTSGIMU-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33F2N4O11P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790704-50-6 | |
Record name | MCB-3837 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790704506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MCB-3837 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1221R21ZRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.